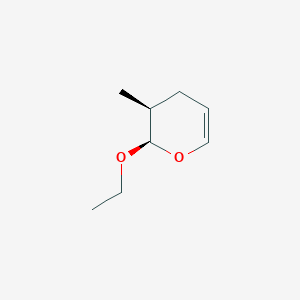
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with butan-2-yl, dinitro, and pentafluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the butan-2-yl group through alkylation reactions. The dinitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The pentafluoroethyl group can be added through a nucleophilic substitution reaction using pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pentafluoroethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro or pentafluoroethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-(Butan-2-yl)-5,7-diamino-2-(pentafluoroethyl)-1H-benzimidazole.
Scientific Research Applications
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The butan-2-yl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-5,7-dinitro-2-(trifluoroethyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoropropyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoromethyl)-1H-benzimidazole
Uniqueness
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
60167-96-6 |
|---|---|
Molecular Formula |
C13H11F5N4O4 |
Molecular Weight |
382.24 g/mol |
IUPAC Name |
7-butan-2-yl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11F5N4O4/c1-3-5(2)8-6(21(23)24)4-7(22(25)26)9-10(8)20-11(19-9)12(14,15)13(16,17)18/h4-5H,3H2,1-2H3,(H,19,20) |
InChI Key |
WSOLUNIYZHRUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


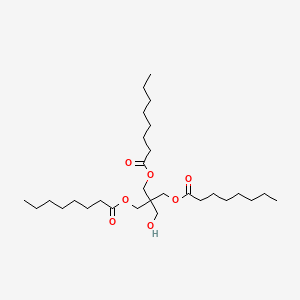
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
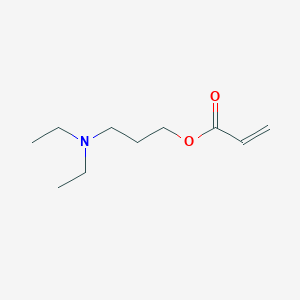
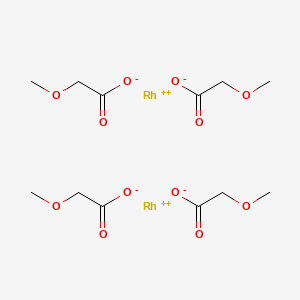
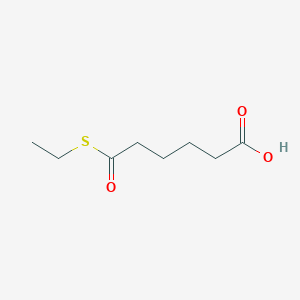
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

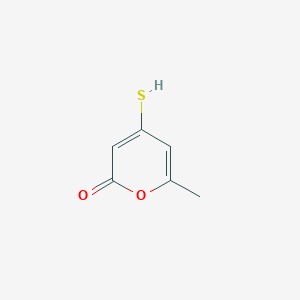
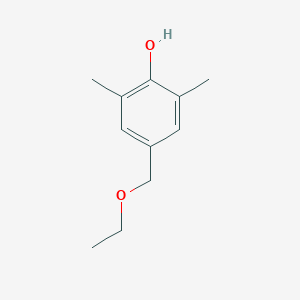
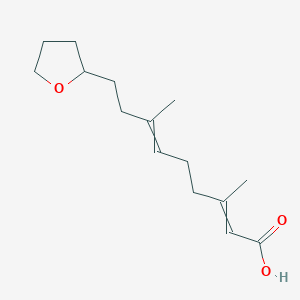
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
